(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, also known as Et-TBOAP, is an organic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and food science. Et-TBOAP is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is an important synthetic intermediate for the preparation of various drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, it has been used as a reagent in the synthesis of a variety of compounds, including peptides, amino acids, and nucleosides.
Scientific Research Applications
Synthesis of Complex Molecules
Research indicates the utility of related compounds in synthesizing orthogonally protected amino acids, crucial for developing edeine analogs and other bioactive molecules. For instance, one study described methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates from differently N-protected (S)-2,3-diaminopropanoic acid, highlighting the role of such compounds in peptide synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Chemical Interactions and Crystal Packing
Another study explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, utilizing nonhydrogen bonding interactions such as N⋯π and O⋯π, which are rare and significant for understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).
Antimicrobial Agent Development
Research into substituted phenyl azetidines as potential antimicrobial agents involves the reaction of related compounds, demonstrating the role of these structures in creating new drugs. A study discussed the synthesis of various substituted phenyl compounds and their screening for antimicrobial activity, underlining the importance of such molecules in pharmaceutical research (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
ethyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWRFUPGXSHNX-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442887 | |
Record name | Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
67630-01-7 | |
Record name | Ethyl 4-amino-N-(tert-butoxycarbonyl)-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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